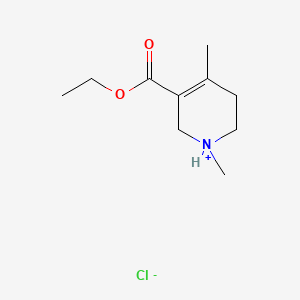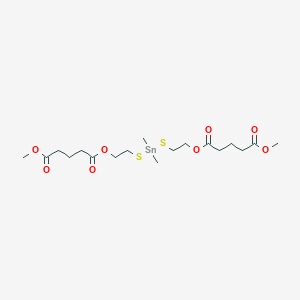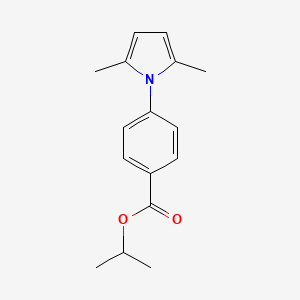
propan-2-yl 4-(2,5-dimethylpyrrol-1-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl 4-(2,5-dimethylpyrrol-1-yl)benzoate is a synthetic organic compound that belongs to the class of benzoates It features a benzoate ester linked to a pyrrole ring, which is further substituted with two methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 4-(2,5-dimethylpyrrol-1-yl)benzoate typically involves the esterification of 4-(2,5-dimethylpyrrol-1-yl)benzoic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general procedure involves refluxing the benzoic acid derivative with isopropanol in the presence of the acid catalyst for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Propan-2-yl 4-(2,5-dimethylpyrrol-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized under strong oxidative conditions, leading to the formation of pyrrole oxides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Pyrrole oxides and benzoic acid derivatives.
Reduction: 4-(2,5-dimethylpyrrol-1-yl)benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Propan-2-yl 4-(2,5-dimethylpyrrol-1-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of propan-2-yl 4-(2,5-dimethylpyrrol-1-yl)benzoate involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to key proteins. The exact pathways and targets can vary depending on the specific application and the biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2,5-Dimethylpyrrol-1-yl)benzoic acid: The parent acid of the ester.
4-(2,5-Dimethylpyrrol-1-yl)benzyl alcohol: The reduced form of the ester.
4-(2,5-Dimethylpyrrol-1-yl)benzamide: An amide derivative with similar structural features
Uniqueness
Propan-2-yl 4-(2,5-dimethylpyrrol-1-yl)benzoate is unique due to its ester functional group, which imparts different chemical reactivity and biological activity compared to its acid, alcohol, and amide counterparts. This uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C16H19NO2 |
|---|---|
Molekulargewicht |
257.33 g/mol |
IUPAC-Name |
propan-2-yl 4-(2,5-dimethylpyrrol-1-yl)benzoate |
InChI |
InChI=1S/C16H19NO2/c1-11(2)19-16(18)14-7-9-15(10-8-14)17-12(3)5-6-13(17)4/h5-11H,1-4H3 |
InChI-Schlüssel |
KBCPBRQHJSELBV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)C(=O)OC(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2-Dimethyl-3-[(2-methyl-1H-indol-3-YL)azo]-1H-indazolium chloride](/img/structure/B13777093.png)
![11-Hydroxy-5H-5,7a,12-triaza-benzo[a]anthracene-6,7-dione](/img/structure/B13777096.png)
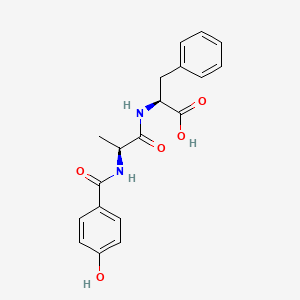
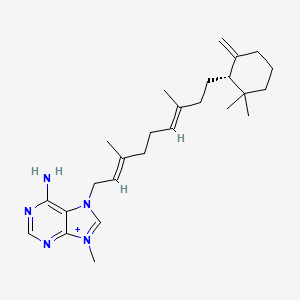
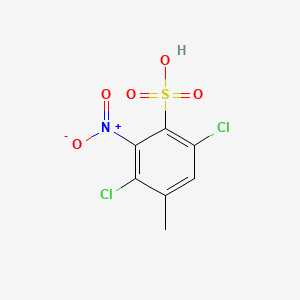
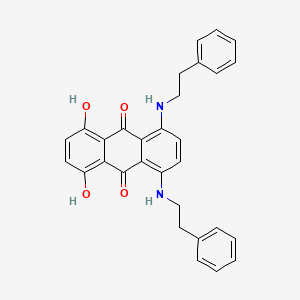
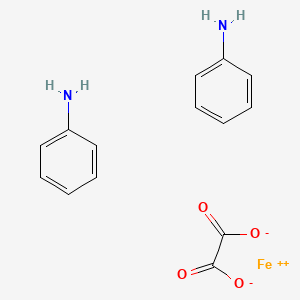
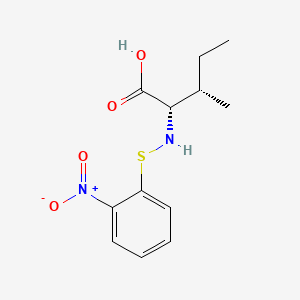
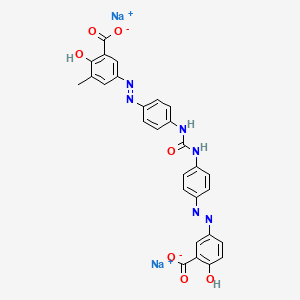
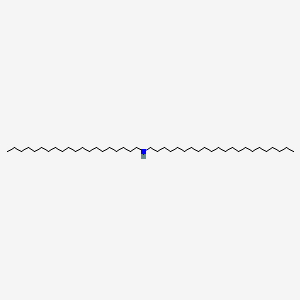
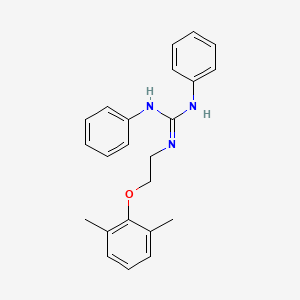
![Ethyl 2-chloro-2-[2-(3-chloro-4-fluorophenyl)-hydrazono]acetate](/img/structure/B13777167.png)
